

Spectroscopic Profile of 2,4-Difluoro-6-nitroaniline: A Technical Guide

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Compound of Interest

Compound Name: 2,4-Difluoro-6-nitroaniline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of **2,4-Difluoro-6-nitroaniline**. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this document leverages predictive data and spectral information from structurally analogous molecules to offer a detailed analytical profile. The information herein is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and synthetic organic chemistry, aiding in the identification and characterization of this and related compounds.

Introduction

2,4-Difluoro-6-nitroaniline is an aromatic compound of interest in various chemical sectors, including pharmaceuticals and dye manufacturing. Its molecular structure, featuring two fluorine atoms and a nitro group on an aniline backbone, imparts unique chemical and physical properties that make it a versatile synthetic intermediate. Accurate spectroscopic characterization is paramount for its use in further chemical synthesis and quality control. This guide presents predicted and comparative spectroscopic data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Predicted and Comparative Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2,4-Difluoro-6-nitroaniline** and experimental data for closely related compounds. This comparative approach allows for an informed estimation of the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for **2,4-Difluoro-6-nitroaniline** are presented below, alongside experimental data for similar compounds to provide context.

Table 1: Predicted ¹H NMR Spectral Data for **2,4-Difluoro-6-nitroaniline** and Experimental Data for Analogous Compounds

Compound	Solvent	Aromatic Protons (ppm)	Amine Protons (ppm)
2,4-Difluoro-6-nitroaniline (Predicted)	CDCl ₃	H-3: ~7.8-8.0 (dd), H-5: ~7.0-7.2 (ddd)	~5.5-6.5 (br s)
2,4-Difluoroaniline	CDCl ₃	6.67-6.75 (m)	3.59 (br s)[1]
2-Nitroaniline	CDCl ₃	6.70-8.12 (m)	5.98 (s)
4-Nitroaniline	DMSO-d ₆	6.58 (d), 7.93 (d)	6.71 (br)

Note: Predicted values are estimations and may vary from experimental results. Coupling patterns (dd: doublet of doublets, ddd: doublet of doublet of doublets, m: multiplet, br s: broad singlet) are also predicted based on the structure.

Table 2: Predicted ¹³C NMR Spectral Data for **2,4-Difluoro-6-nitroaniline** and Experimental Data for Analogous Compounds

Compound	Solvent	C1 (C-NH ₂)	C2 (C-F)	C3 (C-H)	C4 (C-F)	C5 (C-H)	C6 (C-NO ₂)
2,4-Difluoro-6-nitroaniline (Predicted)	CDCl ₃	~140-145	~150-155 (d)	~120-125 (d)	~155-160 (d)	~110-115 (dd)	~130-135
2,4-Difluoroadiline	CDCl ₃	142.1 (dd)	150.9 (dd)	111.3 (dd)	155.2 (dd)	104.2 (dd)	118.9 (dd)
2-Nitroaniline	CDCl ₃	145.7	126.5	119.2	136.2	116.3	132.5
4-Nitroaniline	DMSO-d ₆	155.8	112.4	126.5	135.7	126.5	112.4

Note: Predicted chemical shifts for fluorinated carbons will appear as doublets (d) or doublets of doublets (dd) due to C-F coupling.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected IR absorption bands for **2,4-Difluoro-6-nitroaniline** are inferred from the known absorptions of anilines, nitro compounds, and fluorinated aromatic compounds.

Table 3: Predicted IR Absorption Bands for **2,4-Difluoro-6-nitroaniline**

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
N-H Stretch (Amine)	3300 - 3500	Medium, two bands
C-H Stretch (Aromatic)	3000 - 3100	Medium to Weak
N-O Stretch (Nitro, Asymmetric)	1520 - 1560	Strong
N-O Stretch (Nitro, Symmetric)	1340 - 1370	Strong
C=C Stretch (Aromatic)	1450 - 1600	Medium
C-N Stretch (Aromatic Amine)	1250 - 1340	Strong
C-F Stretch (Aromatic)	1100 - 1250	Strong
N-H Bend (Amine)	1600 - 1650	Medium

Note: The IR spectrum of the closely related compound, 2,4-Difluoro-6-nitroacetanilide, shows characteristic peaks that can be used for comparison.[\[2\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass-to-charge ratios (m/z) for the molecular ion and key adducts of **2,4-Difluoro-6-nitroaniline** are listed below.

Table 4: Predicted Mass Spectrometry Data for **2,4-Difluoro-6-nitroaniline**

Ion/Adduct	Predicted m/z
[M] ⁺	174.02
[M+H] ⁺	175.03
[M+Na] ⁺	197.01
[M-H] ⁻	173.02

Data sourced from PubChem predictions.^[3] The fragmentation pattern would likely involve the loss of the nitro group (NO₂) and potentially HF.

Experimental Protocols

The following are generalized experimental protocols for acquiring spectroscopic data for aromatic compounds like **2,4-Difluoro-6-nitroaniline**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Tune and shim the instrument to optimize magnetic field homogeneity.
 - Acquire a ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum.
 - A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
- Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

- Sample Preparation (Solid):

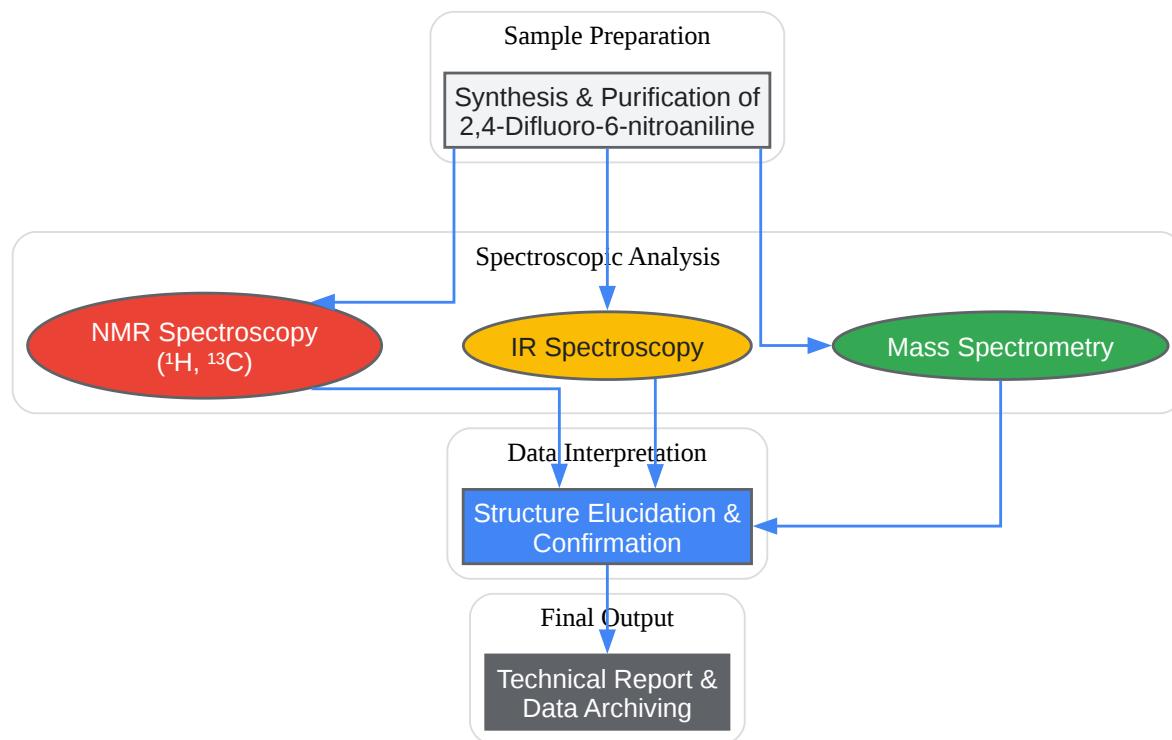
- KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
- Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm^{-1} . Acquire a background spectrum of the empty sample holder (for KBr) or the clean ATR crystal, which is then automatically subtracted from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups present in the molecule.

Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- Data Acquisition:
 - Introduce the sample into the ion source.
 - Acquire the mass spectrum over a suitable m/z range. For ESI, both positive and negative ion modes should be tested to observe different adducts.
- Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to gain structural information.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **2,4-Difluoro-6-nitroaniline**.



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Caption: Workflow for the spectroscopic analysis of **2,4-Difluoro-6-nitroaniline**.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of **2,4-Difluoro-6-nitroaniline**. While direct experimental data is currently scarce, the predictive and comparative data presented here offer valuable insights for researchers. The outlined experimental protocols provide a solid starting point for the empirical analysis of this compound. As with any analytical work, it is crucial to confirm these predicted values with experimental data for definitive structural confirmation and purity assessment.

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